(2,4-diaminopteridin-6-yl)methanol Hydrobromide (2,4-diaminopteridin-6-yl)methanol Hydrobromide
Brand Name: Vulcanchem
CAS No.: 57963-59-4
VCID: VC20784907
InChI: InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H
SMILES: C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br
Molecular Formula: C7H9BrN6O
Molecular Weight: 273.09 g/mol

(2,4-diaminopteridin-6-yl)methanol Hydrobromide

CAS No.: 57963-59-4

Cat. No.: VC20784907

Molecular Formula: C7H9BrN6O

Molecular Weight: 273.09 g/mol

* For research use only. Not for human or veterinary use.

(2,4-diaminopteridin-6-yl)methanol Hydrobromide - 57963-59-4

Specification

CAS No. 57963-59-4
Molecular Formula C7H9BrN6O
Molecular Weight 273.09 g/mol
IUPAC Name (2,4-diaminopteridin-6-yl)methanol;hydrobromide
Standard InChI InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H
Standard InChI Key GLCVATFASXGJHN-UHFFFAOYSA-N
SMILES C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br
Canonical SMILES C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br

Introduction

(2,4-diaminopteridin-6-yl)methanol hydrobromide is a chemical compound belonging to the pteridine class, which consists of bicyclic organic compounds containing a pyrimidine and a pyrazine ring. This specific compound features amino groups at the 2 and 4 positions of the pteridine ring and a methanol functional group attached to the nitrogen at the 6 position, making it a derivative of diaminopteridine. The hydrobromide salt form enhances its solubility in polar solvents, which is beneficial for biological applications .

Inhibition of Dihydrofolate Reductase (DHFR)

(2,4-diaminopteridin-6-yl)methanol hydrobromide has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis in many organisms. Inhibiting DHFR can be a strategy for treating diseases such as cancer and infections caused by folate-dependent pathogens.

Antibacterial Activity

The compound has shown antibacterial activity against various bacterial strains. Although the exact mechanism is not fully understood, it may relate to its ability to inhibit essential bacterial enzymes or disrupt folate metabolism.

Synthesis and Purification

The synthesis of (2,4-diaminopteridin-6-yl)methanol hydrobromide involves standard organic synthesis techniques. Purification methods may include crystallization or chromatography to achieve high purity.

Safety and Handling

(2,4-diaminopteridin-6-yl)methanol hydrobromide is classified as an irritant and a health hazard. It may cause allergic skin reactions and organ damage upon prolonged exposure .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
MethotrexatePteridine derivative with a glutamate moietyStrongly inhibits DHFR
PterostilbeneStilbene derivative with pteridine-like structureExhibits antioxidant properties
TrimethoprimPteridine derivative with two dimethylamino groupsBroad-spectrum antibacterial activity
DihydrofolateNatural substrate for DHFREssential for folate metabolism

These compounds highlight the diversity within pteridine derivatives and their distinct biological activities.

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